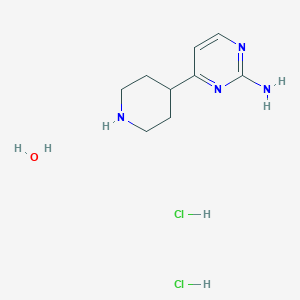

4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate

Description

4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate is a heterocyclic compound featuring a pyrimidine core substituted with a piperidinyl group at the 4-position and an amine group at the 2-position. Its molecular formula is C₉H₁₅N₅·2HCl·xH₂O, with a molecular weight of 264.16 g/mol (excluding hydrate water). The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name |

4-piperidin-4-ylpyrimidin-2-amine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH.H2O/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVNFCABZAZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate typically involves the formation of the piperidine and pyrimidine rings followed by their subsequent coupling. One common method involves the reaction of 4-chloropyrimidine with piperidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Targeting Kinases: Research indicates that compounds with similar structures can inhibit protein kinases, which play crucial roles in cell signaling pathways. For instance, studies have shown that piperidine derivatives can selectively inhibit Akt (Protein Kinase B), a key player in cancer cell proliferation and survival .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin receptors.

- Serotonin Receptor Interaction: Preliminary studies suggest that this compound may act as an agonist or antagonist at serotonin receptors, potentially influencing mood regulation and offering avenues for antidepressant development .

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound, particularly against various bacterial strains.

-

Minimum Inhibitory Concentration (MIC) Studies:

Compound Name MIC (mg/mL) Bacterial Strains Tested This compound 0.030 Staphylococcus aureus, E. coli Compound A 0.025 S. aureus, E. coli Compound B 0.050 Pseudomonas aeruginosa, E. coli

These results indicate promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of piperidine derivatives and their biological activity is crucial for optimizing therapeutic effects.

- Modification Studies: Variations in substituents on the piperidine ring have been shown to affect selectivity and potency against specific targets, such as kinases involved in cancer progression .

Antitumor Activity

A study focusing on the antitumor effects of piperidine derivatives reported that modifications to the structure of related compounds led to enhanced selectivity for cancer cell lines while minimizing toxicity to normal cells . This highlights the importance of structural optimization in developing effective cancer therapies.

Neuropharmacological Effects

In vivo studies have demonstrated that certain derivatives exhibit significant antidepressant-like effects in animal models, suggesting that they may offer new treatment options for mood disorders . The mechanism appears to involve modulation of serotonin pathways, although further research is needed to elucidate these interactions fully.

Mechanism of Action

The mechanism of action of 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons:

Core Heterocyclic Structure

- Pyrimidine vs. Indazole/Pyrrolopyrimidine : The pyrimidine core in the target compound contrasts with indazole (DY-9760e) and pyrrolopyrimidine () scaffolds, which confer distinct electronic and steric properties. Pyrimidines are often involved in nucleic acid mimicry, while indazoles and pyrrolopyrimidines are common in kinase inhibitors .

Substituent Diversity Piperidinyl vs. Piperazinyl: Piperidine rings (saturated six-membered) are less flexible than piperazine (six-membered with two nitrogen atoms), affecting binding to targets like nitric oxide synthase (nNOS) . Chlorobenzyl vs. Methoxypyridyl: Chlorobenzyl groups () enhance lipophilicity and target affinity, whereas methoxypyridyl () improves water solubility and hydrogen bonding .

Salt and Hydration Effects

- Dihydrochloride salts (common in the target compound, DY-9760e, and ) improve aqueous solubility, critical for in vitro assays. Hydrate forms (e.g., 3.5 H₂O in DY-9760e) stabilize crystalline structures during storage .

Pharmacological Profiles Neuroprotection: DY-9760e inhibits nNOS and prevents dystrophin breakdown, demonstrating efficacy in hypertrophied cardiac tissue . Anticancer Potential: The pyrrolopyrimidine derivative () targets kinases, a mechanism leveraged in oncology .

Biological Activity

4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate, a compound with a pyrimidine backbone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyrimidine structure, which is known for its ability to interact with various biological targets. Its molecular formula is C10H15Cl2N3, and it is usually encountered in a dihydrochloride salt form, enhancing its solubility in aqueous environments.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(4-Piperidinyl)-2-pyrimidinamine. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. In one study, related pyrimidine compounds exhibited IC50 values in the low micromolar range against HeLa (cervical cancer) cells and other tumor types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Piperidinyl)-2-pyrimidinamine | HeLa | 0.5 |

| Related Pyrimidines | MCF7 (breast) | 0.3 |

| Related Pyrimidines | A549 (lung) | 0.4 |

Antimalarial Activity

The compound's structural analogs have been investigated for their antimalarial properties. Specifically, studies targeting Plasmodium falciparum kinases demonstrated that certain pyrimidine derivatives could inhibit critical enzymatic pathways involved in the malaria life cycle .

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 4-(4-Piperidinyl)-2-pyrimidinamine | PfCDPK1 | 17 |

| Other Pyrimidines | PfGSK3 | 698 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds with similar piperidine and pyrimidine structures have shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests a possible mechanism for mitigating chronic inflammation-related diseases.

The biological activity of 4-(4-Piperidinyl)-2-pyrimidinamine is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound exhibits inhibitory effects on kinases critical for cell proliferation and survival.

- Cytokine Modulation : It has been shown to downregulate cytokine production in immune cells, contributing to its anti-inflammatory effects.

- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of 4-(4-Piperidinyl)-2-pyrimidinamine significantly reduced cell viability in MCF7 breast cancer cells, with an IC50 value of approximately 0.3 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Antimalarial Activity : Research on related pyrimidines indicated potent inhibition of PfCDPK1, essential for Plasmodium survival during the blood stage, showcasing potential as novel antimalarial agents.

Q & A

What are the recommended synthesis protocols for 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate, and how can reaction efficiency be optimized?

Basic Research Question

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, piperidine derivatives are often synthesized using amine-functionalized intermediates in polar aprotic solvents (e.g., dichloromethane or DMF) under controlled pH . To optimize yield:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to identify incomplete steps.

- Purify via recrystallization or column chromatography to isolate the dihydrochloride hydrate form .

How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Basic Research Question

Key characterization methods include:

- Purity analysis : HPLC with UV detection (≥98% purity threshold) .

- Structural confirmation : H/C NMR to verify the piperidinyl and pyrimidinamine moieties; FT-IR for functional group identification (e.g., NH stretches at ~3300 cm) .

- Hydrate stability : Thermogravimetric analysis (TGA) to quantify water content and assess hygroscopicity under varying humidity .

What strategies are effective in resolving solubility limitations of this compound in aqueous buffers?

Advanced Research Question

Solubility challenges arise from the hydrochloride salt’s ionic nature and hydrate stability. Methodological solutions:

- pH adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 4.5) to identify optimal ionized states .

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without destabilizing the hydrate .

- Lyophilization : Prepare lyophilized powders for reconstitution in target solvents .

How can researchers analyze the compound’s stability under varying storage conditions (e.g., temperature, light)?

Advanced Research Question

Stability studies should follow ICH guidelines:

- Forced degradation : Expose to UV light (320–400 nm), elevated temperatures (40°C), and humidity (75% RH) for 4 weeks .

- Analytical endpoints : Monitor degradation via HPLC-MS to identify breakdown products (e.g., dehydrochlorination or hydrate loss) .

- Storage recommendations : Store in amber glass vials at 2–8°C with desiccants to prevent hydrate dissociation .

How can contradictions in reported pharmacological activity (e.g., receptor binding vs. cellular assays) be resolved?

Advanced Research Question

Discrepancies may arise from assay conditions or hydrate stability. Mitigation strategies:

- Standardize assay protocols : Use consistent buffer systems (e.g., avoid Tris buffers that may chelate metal ions) .

- Control hydration state : Pre-equilibrate the compound in assay buffers to prevent in-situ hydrate dissociation .

- Validate target engagement : Combine SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cAMP inhibition) to confirm functional activity .

What computational and experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

SAR studies integrate:

- Molecular docking : Model interactions with targets (e.g., kinase domains) using software like AutoDock Vina; prioritize piperidinyl and pyrimidinamine groups as key pharmacophores .

- Analog synthesis : Modify substituents (e.g., methylpiperazine or sulfonyl groups) to assess impact on potency and selectivity .

- ADMET profiling : Predict pharmacokinetics using in silico tools (e.g., SwissADME) and validate with Caco-2 permeability assays .

How should researchers address discrepancies in toxicity profiles between in vitro and in vivo studies?

Advanced Research Question

Mechanistic toxicity analysis steps:

- Metabolite identification : Use hepatocyte incubations with LC-MS/MS to detect reactive metabolites (e.g., N-oxides) that may explain in vivo toxicity .

- Species-specific differences : Compare rodent vs. human CYP450 enzyme activity using microsomal assays .

- Dose optimization : Conduct MTD (maximum tolerated dose) studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to align exposure levels .

What methodologies are recommended for studying the compound’s interaction with biological membranes?

Advanced Research Question

Membrane interaction assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.